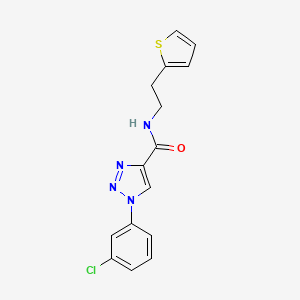![molecular formula C24H25N5O5S B2683468 ethyl 3-(4-isopropylphenyl)-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 1251627-24-3](/img/structure/B2683468.png)
ethyl 3-(4-isopropylphenyl)-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(4-isopropylphenyl)-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H25N5O5S and its molecular weight is 495.55. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-(4-isopropylphenyl)-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(4-isopropylphenyl)-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Synthesis Methods
The cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation is highlighted for its regioselectivity and high yields, emphasizing the methodological advancements in synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which shares structural similarities with the compound (Machado et al., 2011).
Chemical Reactivity and Derivatives Formation
Research into the reactivity of related pyrazole and pyridazine derivatives provides insights into the potential applications of the target compound in synthesizing novel heterocyclic structures. For instance, the synthesis of pyrazolo[3,4-d]pyridazine derivatives from ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate and nucleophilic reagents illustrates the compound's utility in generating new molecular entities with possible pharmaceutical relevance (Zabska et al., 1998).
Structural Characterization and Analysis
The structural determination and correction of related compounds, such as the synthesis and identification of pyronylpyrazoles, underscores the importance of accurate structural analysis in the development of chemical libraries for further research applications (Brbot-Šaranović et al., 1992).
Novel Synthesis Routes
Explorations into new synthetic entries for carboxamido and carboxylic acid derivatives of isoxazole and pyrazole, such as those involving ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate, are pivotal for expanding the utility of complex organic molecules in synthesizing bioactive compounds and intermediates (Vicentini et al., 2000).
Antimicrobial and Biological Activities
The development and antimicrobial evaluation of novel heterocyclic compounds containing sulfonamido moieties highlight the potential biological applications of compounds with structural similarities to ethyl 3-(4-isopropylphenyl)-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, offering a foundation for future drug discovery and development efforts (Azab et al., 2013).
properties
IUPAC Name |
ethyl 5-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]-4-oxo-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-6-34-24(32)19-17-12-35-22(25-20(30)16-11-28(4)27-21(16)33-5)18(17)23(31)29(26-19)15-9-7-14(8-10-15)13(2)3/h7-13H,6H2,1-5H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWMUMCNFRPHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CN(N=C3OC)C)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-isopropylphenyl)-5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2683392.png)
![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2683394.png)

![2-{[(4-bromophenyl)(cyclobutyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2683399.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2683400.png)
![2-(4-Ethoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2683401.png)
![2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2683402.png)

![N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2683404.png)

![ethyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2683407.png)